molecular formula C15H12N2 B157063 2-Methyl-3-phenylquinoxaline CAS No. 10130-23-1

2-Methyl-3-phenylquinoxaline

Numéro de catalogue B157063
Numéro CAS: 10130-23-1
Poids moléculaire: 220.27 g/mol
Clé InChI: FPAQDFDMDUFBPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-3-phenylquinoxaline is a synthetic intermediate useful for pharmaceutical synthesis. It has a molecular formula of C15H12N2 and an average mass of 220.269 Da .


Synthesis Analysis

The synthesis of 2-Methyl-3-phenylquinoxaline derivatives has been reported in several studies . For instance, one study discussed the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines . Another study mentioned the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives via the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenylquinoxaline consists of a quinoxaline core with a methyl group at the 2-position and a phenyl group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-phenylquinoxaline include its molecular formula (C15H12N2), average mass (220.269 Da), and mono-isotopic mass (220.100052 Da) .

Applications De Recherche Scientifique

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

  • Antifungal Properties : The antifungal properties of quinoxalines have been tested against numerous fungal species, and researchers have reported 2-sulphonyl quinoxalines, 3-[(alkylthio)methyl] quinoxaline-1-oxide derivatives, and also pyrazolo quinoxalines as compounds with high antifungal activity .

  • Antibacterial Properties : Quinoxaline derivatives have shown significant antibacterial properties .

  • Antiviral Properties : Quinoxaline derivatives have been used in the treatment of viral diseases .

  • Anticancer Properties : Quinoxaline derivatives have been used in the treatment of cancer .

  • Anti-Inflammatory and Analgesic Properties : Quinoxaline derivatives have shown anti-inflammatory and analgesic properties .

  • Antitubercular Properties : Quinoxaline derivatives have shown antitubercular properties .

  • Antifungal : Quinoxalines have been tested against numerous fungal species, and researchers have reported 2-sulphonyl quinoxalines, 3-[(alkylthio)methyl] quinoxaline-1-oxide derivatives, and also pyrazolo quinoxalines as compounds with high antifungal activity .

  • Antibacterial : Quinoxaline derivatives have shown significant antibacterial properties .

  • Antiviral : Quinoxaline derivatives have been used in the treatment of viral diseases .

  • Anticancer : Quinoxaline derivatives have been used in the treatment of cancer .

  • Anti-Inflammatory and Analgesic : Quinoxaline derivatives have shown anti-inflammatory and analgesic properties .

  • Antitubercular : Quinoxaline derivatives have shown antitubercular properties .

  • Antiviral : Quinoxaline derivatives have been used in the treatment of viral diseases, particularly against retroviruses such as HIV .

  • Antidepressant : Some quinoxaline derivatives have shown antidepressant properties .

  • Antidiabetic : Certain quinoxaline derivatives have shown antidiabetic properties .

  • Kinase Inhibitors : Quinoxaline derivatives have been used as kinase inhibitors .

  • Agricultural Uses : Quinoxaline derivatives have been used in the agricultural field as fungicides, herbicides, and insecticides .

  • Antibiotics : Quinoxaline moieties are present in the structure of various antibiotics such as echinomycin, levomycin, and actinoleutin, which are known to inhibit the growth of gram-positive bacteria and are active against various transplantable tumors .

Orientations Futures

Quinoxaline derivatives, including 2-Methyl-3-phenylquinoxaline, continue to be subjects of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of new synthetic strategies, exploration of novel biological activities, and application in the design and development of new pharmaceuticals .

Propriétés

IUPAC Name

2-methyl-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAQDFDMDUFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323945
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylquinoxaline

CAS RN

10130-23-1
Record name 2-Methyl-3-phenylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.23 g of 1-phenyl-1,2-propanedione and 2.48 g of 1,2-phenylendiamine were refluxed in a chloroform solvent in nitrogen atmosphere for 4 hours. An organic layer was washed with 1 mol/L hydrochloric acid, and washed with a saturated salt solution, then, dried. The solvent was distilled off to give a ligand, 2-methyl-3-phenylquinoxaline (abbreviated as Hmpq) (pale orange powder, yields of 98%). A synthesis scheme of the step 1 (b-1) is represented as follows:
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-phenylquinoxaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-phenylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-phenylquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-phenylquinoxaline

Citations

For This Compound
101
Citations
EC Taylor, GWH Cheeseman - Journal of the American Chemical …, 1964 - ACS Publications
… that fusion of maleic anhydride with 2-methyl-3-phenylquinoxaline gives 2-carboxymethyl-4-… by its synthesis in five steps from 2-methyl-3-phenylquinoxaline-l N-oxide (19). …
Number of citations: 25 pubs.acs.org
W Schwaiger, JP Ward - … des Travaux Chimiques des Pays‐Bas, 1972 - Wiley Online Library
… obtained first, derived from the Grignard soh, followed by an orange oil, which was distilled to give 5.8 g yellow oil, bp 1 4 4 1 50/0.05 mm, identified as 2-methyl-3-phenylquinoxaline (…
Number of citations: 12 onlinelibrary.wiley.com
S Ammermann, C Hrib, PG Jones, WW du Mont… - Organic …, 2012 - ACS Publications
… In an attempt to synthesize a novel homoleptic complex 3 from 2-methyl-3-phenylquinoxaline 1 and Ir(acac) 3 for application as a triplet emitter in OLEDs (organic light-emitting diodes) …
Number of citations: 23 pubs.acs.org
SM Sharipova, AA Gilmutdinova, DB Krivolapov… - Chemistry of …, 2017 - Springer
… Preparation of 6-bromo-3-methyl-2-phenylquinoxaline (9) and 6-bromo-2-methyl-3-phenylquinoxaline (10). A solution of 1-phenylpropane-1,2-dione (7.9 g, 53 mmol) was added to a …
Number of citations: 29 link.springer.com
Z Hao, K Zhang, P Wang, X Lu, Z Lu, W Zhu… - Inorganic …, 2019 - ACS Publications
… two-step synthesis from the 2-methyl-3-phenylquinoxaline ligand (MPQ) in high yield. (8) a … c-PyMPQ) and 6-bromo-2-methyl-3-phenylquinoxaline (t-PyMPQ) were also racemic mixtures …
Number of citations: 26 pubs.acs.org
M Wang, C Liu, Y Gu - Tetrahedron, 2016 - Elsevier
… of quinoxalinium N-ylide to alkene, 12 copper-catalyzed annulation of 2-formylazoles with 2-haloanilines, 13 Ir(acac) 3 -catalyzed annulation of 2-methyl-3-phenylquinoxaline with …
Number of citations: 13 www.sciencedirect.com
RM Baldwin, CD Snyder, H Rapoport - Biochemistry, 1974 - ACS Publications
… Hydrolysis of the quinoxaline derivative of each diketo ester gave a carboxylic acid which was decarboxylated in the one case to 2-methyl-3phenylquinoxaline [containing C-lof MK-9(II-…
Number of citations: 28 pubs.acs.org
JK Lanquist, GJ Stacey - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
N-Oxides of quinoxalines bearing alkyl, aralkyl, or aryl groups in the 2-and 3-positions are prepared. Steric hindrance to N-oxidation is caused by isopropyl or aryl groups, and by …
Number of citations: 74 pubs.rsc.org
XJ Zhang, JK Cao, JJ Ren, L Hong, RJ Liang… - Organic Chemistry …, 2022 - pubs.rsc.org
… Moreover, 2-methyl-3-phenylquinoxaline (3p) and 2,6,7-trimethyl-3-phenylquinoxaline (3q) were smoothly transformed into the products 4p–4q. The product 4p confirmed by X-ray …
Number of citations: 5 pubs.rsc.org
WE Hahn, W Koziolkiewicz - Acta chimica, 1970
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.